
N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide, is a synthetic organic compound that has been studied for its potential applications in scientific research. N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide is a white solid at room temperature and has a molecular weight of 315.5 g/mol. It is soluble in organic solvents such as ethanol, acetone, and ethyl acetate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Properties
A study by Baranovskyi et al. (2018) explored the synthesis of arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment and their cyclization to produce 5-(4-acetylphenyl)substituted 2-aminothiazol-4(5H)-ones. These compounds were evaluated for their antibacterial and antifungal activities, demonstrating potential antimicrobial properties (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Enantioselective Synthesis
Wang and Tang (2009) reported on the chiral synthesis of the R-enantiomer of a β-receptor antagonist related to N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide with high enantioselectivity, highlighting the compound's potential for therapeutic applications (Wang & Tang, 2009).
Herbicidal Activity
Dipeptidyl Peptidase IV Inhibition
Nitta et al. (2012) investigated a series of novel 3-amino-N-(4-aryl-1,1-dioxothian-4-yl)butanamides as dipeptidyl peptidase IV (DPP-4) inhibitors. One of the derivatives showed significant potency in reducing blood glucose levels in an oral glucose tolerance test, indicating its potential for diabetes treatment (Nitta, Fujii, Sakami, Satoh, Nakaki, Satoh, Kumagai, & Kawai, 2012).
Tyrosinase and Melanin Inhibition
Raza et al. (2019) synthesized different N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl}butanamides and evaluated them for their inhibitory activities against tyrosinase and melanin synthesis. The study aimed at developing depigmentation agents with minimal side effects, where certain compounds showed promising results (Raza, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Hassan, Abbas, Ejaz, Hökelek, Saeed, Tehzeeb, 2019).
Eigenschaften
IUPAC Name |
N-(3-acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-12(22)13-4-2-5-15(10-13)21-18(23)6-3-9-24-17-8-7-14(19)11-16(17)20/h2,4-5,7-8,10-11H,3,6,9H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGTXCQXTXGYKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





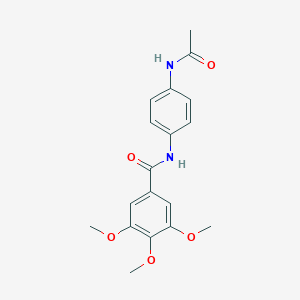
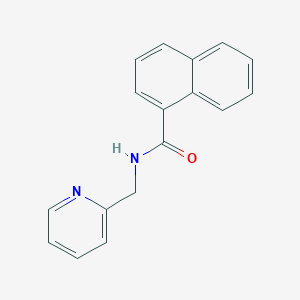
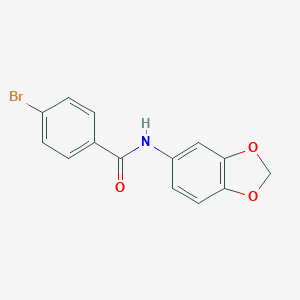
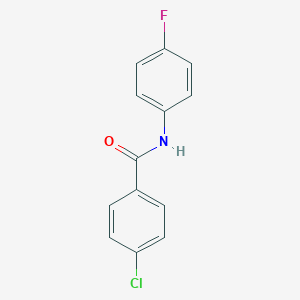
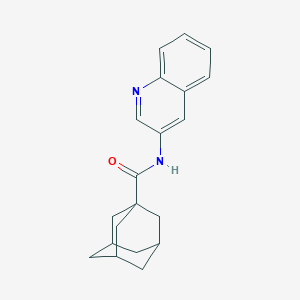
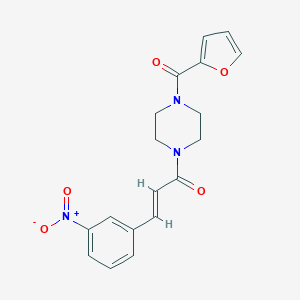

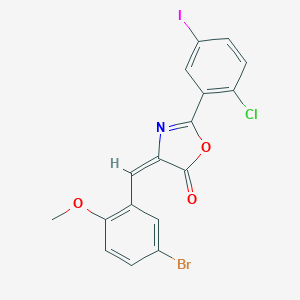
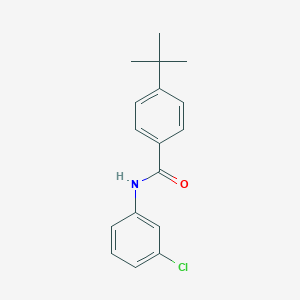
![1-(4-Ethoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pyrrolidine-2,5-dione](/img/structure/B448554.png)